2-Fluoro-6-isopropoxypyridine-3-boronic acid chemical properties
2-Fluoro-6-isopropoxypyridine-3-boronic acid chemical properties
An In-Depth Technical Guide to 2-Fluoro-6-isopropoxypyridine-3-boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
2-Fluoro-6-isopropoxypyridine-3-boronic acid is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic combination of a fluorinated pyridine core, a lipophilic isopropoxy moiety, and a versatile boronic acid handle makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, discusses robust synthetic methodologies, and delves into its primary application in palladium-catalyzed cross-coupling reactions. The narrative is framed from the perspective of an application scientist, emphasizing the causal reasoning behind experimental choices and protocols to empower researchers in drug discovery and process development.
Introduction: The Strategic Value of Multifunctional Building Blocks
The pursuit of novel therapeutic agents is intrinsically linked to the chemist's ability to synthesize diverse and complex molecules efficiently. In this context, boronic acids have emerged as indispensable tools, largely due to their stability, low toxicity, and exceptional utility in the Suzuki-Miyaura cross-coupling reaction.[1][2][3] The approval of the boronic acid-containing drug Bortezomib (Velcade) in 2003 catalyzed a surge of interest in organoboron compounds, cementing their role as valid pharmacophores and versatile synthetic intermediates.[1][4]
2-Fluoro-6-isopropoxypyridine-3-boronic acid distinguishes itself by embedding several high-value features within a single, compact scaffold:
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The Pyridine Ring: A ubiquitous heterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding and modulate solubility and metabolic properties.
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The Fluoro Substituent: Strategic incorporation of fluorine is a cornerstone of modern drug design, often used to enhance metabolic stability, improve binding affinity by blocking sites of oxidation, and fine-tune pKa.[4][5]
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The Isopropoxy Group: This moderately lipophilic ether group can improve cell membrane permeability and participate in hydrophobic interactions within protein binding pockets.
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The Boronic Acid Group: A functional handle that enables precise and efficient carbon-carbon bond formation, allowing for the coupling of the pyridine core to a wide array of (hetero)aryl partners.[1]
This guide explores the technical details of this reagent, providing researchers with the foundational knowledge to leverage its unique properties effectively.
Core Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its successful application.
Molecular Structure
The structural arrangement of 2-Fluoro-6-isopropoxypyridine-3-boronic acid is key to its reactivity and utility.
Caption: Structure of 2-Fluoro-6-isopropoxypyridine-3-boronic acid.
Data Summary
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1637749-71-3 | [6] |
| Molecular Formula | C₈H₁₁BFNO₃ | [6] |
| Molecular Weight | 198.99 g/mol | [6][7] |
| Appearance | White to light yellow solid/powder | [8] |
| Purity | Typically ≥97% (HPLC) | [7] |
| Solubility | Soluble in methanol, DMSO, DMF | Common knowledge for boronic acids |
| Storage | Store at -20°C under inert atmosphere | [6][9] |
Stability and Handling: A Self-Validating System
Proper handling is critical to ensure the integrity and reactivity of boronic acids. The primary degradation pathway is the intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[10]
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Causality: This process occurs because the vacant p-orbital on the sp²-hybridized boron atom makes it Lewis acidic, promoting condensation with the hydroxyl groups of neighboring molecules. While often reversible upon exposure to water during reaction setup, extensive boroxine formation can lead to inconsistent stoichiometry and reactivity.
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Protocol Integrity: Storing the compound at low temperatures (-20°C) significantly reduces the kinetic rate of this dehydration.[6] Furthermore, storage under an inert gas (Nitrogen or Argon) is crucial to prevent oxidative degradation, a less common but possible pathway involving cleavage of the C-B bond.[11] Before use, it is best practice to allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid, which can hydrolyze the compound and affect weighing accuracy.
Synthesis and Manufacturing Considerations
While commercially available, understanding the synthesis of 2-Fluoro-6-isopropoxypyridine-3-boronic acid provides insight into potential impurities and scale-up challenges. The most common and reliable laboratory-scale approach is a directed ortho-metalation followed by borylation.
Caption: Synthetic workflow via lithium-halogen exchange and borylation.
Experimental Protocol: Lithium-Halogen Exchange Route
This protocol is a representative method based on well-established procedures for preparing heteroaryl boronic acids.[12]
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Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum. The system is purged with dry nitrogen.
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Reagent Charging: The flask is charged with 3-bromo-2-fluoro-6-isopropoxypyridine (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF, ~0.2 M).
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Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
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Expertise: This low temperature is critical to prevent side reactions, such as the attack of the highly basic organolithium intermediate on the solvent or other electrophilic sites on the starting material.
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-
Lithiation: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. A color change typically indicates the formation of the organolithium species.
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Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C.
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Expertise: The borate ester is the electrophile that "traps" the nucleophilic lithiated pyridine. An excess is used to ensure complete conversion. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming stable "ate" complexes that can be difficult to hydrolyze.
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Quench and Workup: The reaction is allowed to slowly warm to room temperature and stirred overnight. It is then carefully quenched by the slow addition of 2 M hydrochloric acid, with stirring, until the aqueous layer is acidic (pH ~2).
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Extraction and Isolation: The phases are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.
Application in Suzuki-Miyaura Cross-Coupling
The paramount application of 2-Fluoro-6-isopropoxypyridine-3-boronic acid is in the palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[13] This reaction is a workhorse in pharmaceutical development for assembling biaryl and heteroaryl-aryl cores.[3]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Causality of Components:
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Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): Provides the palladium center that orchestrates the bond formation. The choice of ligands (L) is critical for stabilizing the Pd species and tuning its reactivity.
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): This is essential for activating the boronic acid.[2] It converts the neutral, weakly nucleophilic boronic acid into a more nucleophilic anionic boronate complex ([R-B(OH)₃]⁻), which is required for efficient transmetalation to the palladium center.
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Solvent (e.g., Dioxane/H₂O, Toluene, DMF): The solvent system must solubilize the reactants and facilitate the different polarities of the intermediates in the cycle. Aqueous mixtures are common as they aid in dissolving the base and boronate species.
-
General Protocol: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, accelerating library synthesis for screening campaigns.[14]
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Vial Preparation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add 2-Fluoro-6-isopropoxypyridine-3-boronic acid (1.2 eq), the aryl halide/triflate partner (1.0 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent.
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Sealing and Purging: Securely cap the vial. If the catalyst is not air-stable, the mixture should be sparged with nitrogen or argon for 5-10 minutes before capping.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate with stirring at a set temperature (typically 100-150 °C) for a specified time (typically 10-30 minutes).
-
Trustworthiness: Microwave protocols provide excellent reproducibility due to precise temperature and pressure control. The reaction progress can be monitored by taking small aliquots for LC-MS or TLC analysis.
-
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified via flash column chromatography to yield the desired biaryl product.
| Parameter | Typical Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, commercially available, effective for many substrates. |
| Ligand | (Included in catalyst) | dppf and PPh₃ are versatile for aryl-aryl couplings. |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong bases, effective for boronate formation. |
| Solvent | Dioxane/H₂O, DME/H₂O | Biphasic system aids in dissolving both organic and inorganic reagents. |
| Temperature | 80 - 120 °C (Conventional) or 100-150 °C (Microwave) | Provides sufficient thermal energy to drive the catalytic cycle. |
| Stoichiometry | 1.1 - 1.5 eq. Boronic Acid | A slight excess of the boronic acid is used to drive the reaction to completion, compensating for any potential deboronation or boroxine formation. |
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